molecular formula C7H6ClF3N2O B12844033 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

Cat. No.: B12844033
M. Wt: 226.58 g/mol
InChI Key: HOSSIFICQQOFIO-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. The presence of chlorine, ethoxy, and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the trifluoromethylation process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

Scientific Research Applications

6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

  • 3-Chloro-6-(trifluoromethyl)pyridazine
  • 4-Ethoxy-3-(trifluoromethyl)pyridazine
  • 6-Chloro-4-methoxy-3-(trifluoromethyl)pyridazine

Comparison: 6-Chloro-4-ethoxy-3-(trifluoromethyl)pyridazine is unique due to the combination of its substituents. The ethoxy group provides additional steric and electronic effects compared to the methoxy group, influencing the compound’s reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications .

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

6-chloro-4-ethoxy-3-(trifluoromethyl)pyridazine

InChI

InChI=1S/C7H6ClF3N2O/c1-2-14-4-3-5(8)12-13-6(4)7(9,10)11/h3H,2H2,1H3

InChI Key

HOSSIFICQQOFIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=NN=C1C(F)(F)F)Cl

Origin of Product

United States

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